molecular formula C23H24O5 B11643068 propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

Cat. No.: B11643068
M. Wt: 380.4 g/mol
InChI Key: FBJVUSDPTKPTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-ol.

    Esterification: The chromen-5-ol derivative is then esterified with isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.

    Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion to the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is studied for its potential as an enzyme inhibitor. Its coumarin core is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The coumarin core can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

PROPAN-2-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is unique due to its specific ester linkage and benzyl substitution, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

propan-2-yl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetate

InChI

InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-19-10-15(3)11-20-22(19)16(4)18(23(25)28-20)12-17-8-6-5-7-9-17/h5-11,14H,12-13H2,1-4H3

InChI Key

FBJVUSDPTKPTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.